Trioctadecyl phosphate
Description
The exact mass of the compound Tristearyl phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4889-45-6 |
|---|---|
Molecular Formula |
C54H111O4P |
Molecular Weight |
855.4 g/mol |
IUPAC Name |
trioctadecyl phosphate |
InChI |
InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChI Key |
FDGZUBKNYGBWHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Other CAS No. |
4889-45-6 |
Origin of Product |
United States |
Contextualization Within Organophosphorus Chemistry Research
Organophosphorus chemistry is a major branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. researchgate.net Trioctadecyl phosphate (B84403) belongs to a specific class within this field known as organophosphates, which are esters of phosphoric acid with the general structure O=P(OR)₃. wikipedia.org This class of compounds is exceptionally diverse, encompassing vital biomolecules like DNA and ATP, as well as a wide array of synthetic substances. wikipedia.orgrsc.org
Research in organophosphorus compounds has led to the development of materials with a vast range of industrial applications, including:
Flame Retardants: Used to improve the fire resistance of polymers and textiles. mdpi.comfrontiersin.org
Plasticizers: Added to polymers to increase their flexibility. researchgate.net
Lubricant Additives: Incorporated into lubricating oils to enhance performance under extreme pressure and wear conditions. mdpi.comresearchgate.net
Surfactants: Utilized for their ability to lower surface tension. wikipedia.org
Pesticides and Nerve Agents: A historically significant, though declining, application due to their neurotoxicity. researchgate.netnih.gov
Trioctadecyl phosphate exemplifies the application of organophosphates in material science, where the focus is on physical properties rather than biological activity. mdpi.comresearchgate.net The synthesis of such phosphate esters is typically achieved through the reaction of an alcohol with phosphorus oxychloride (POCl₃), where the hydroxyl groups of the alcohol displace the chloride ions. wikipedia.org
Academic Significance of Long Chain Phosphate Esters
Long-chain phosphate (B84403) esters, such as trioctadecyl phosphate, hold considerable academic interest due to their unique combination of properties derived from their amphiphilic molecular structure. cosmeticsciencetechnology.com The long alkyl chains render them hydrophobic, while the phosphate group provides a polar, hydrophilic center. ontosight.ai This dual character makes them highly effective and versatile surfactants. cosmeticsciencetechnology.comwikipedia.org
The academic significance of these esters is rooted in several key functionalities:
Emulsification and Surface Activity: They are highly effective at stabilizing emulsions, which is critical in cosmetics and various industrial formulations. nih.govontosight.ai The balance between the monoalkyl and dialkyl phosphate esters in a mixture can be tailored to favor either detergency or emulsification. cosmeticsciencetechnology.com
Lubrication and Film Formation: Aromatic and aliphatic phosphate esters have been studied for over 60 years as antiwear additives. mdpi.com Their ability to form durable, protective polyphosphate films on metal surfaces under boundary lubrication conditions is a major area of tribological research. mdpi.com
Biomimicry and Membrane Models: The structure of phosphate esters is analogous to phospholipids, the building blocks of biological cell membranes. cosmeticsciencetechnology.comrsc.org This makes them ideal candidates for creating model systems, such as Langmuir monolayers and liposomes, to study membrane structure, interactions with bioactive compounds, and drug delivery mechanisms. ontosight.ainih.gov
Adhesion and Corrosion Inhibition: The phosphate group exhibits a strong affinity for surfaces, providing excellent adhesion. researchgate.net This property is leveraged in coatings and as corrosion inhibitors, where the adsorbed phosphate ester layer protects the underlying material. researchgate.net
Furthermore, many phosphate esters are noted for their biocompatibility and can be derived from natural sources, making them a subject of ongoing research for sustainable and environmentally benign chemical applications. cosmeticsciencetechnology.com
Overview of Research Trajectories for Trioctadecyl Phosphate
Classical and Industrially Relevant Esterification Techniques
Esterification, the fundamental process of forming an ester, is central to the synthesis of this compound. This typically involves the reaction of an alcohol with an acid or its derivative.
Phosphorous Acid and Alcohol Condensation Routes
The direct condensation of phosphorous acid or its derivatives with long-chain alcohols like octadecanol represents a viable, albeit sometimes challenging, route to producing phosphate esters. For instance, reacting long-chain alcohols with phosphorylating agents such as polyphosphoric acid or phosphorus pentoxide can yield a mixture of mono-, di-, and triesters. The synthesis of alkyl phosphate esters using polyphosphoric acid has been explored, where phosphoric acid and phosphorus pentoxide are used to create the phosphorylating agent. researchgate.net This method often results in a mixture of products, necessitating further purification to isolate the desired this compound. researchgate.net
Phosphoryl Chloride Reactivity in Ester Synthesis
This process is often carried out by the controlled, dropwise addition of phosphoryl chloride to the heated alcohol under stirring. google.com The reaction is exothermic and requires careful temperature control to prevent side reactions. An analogous method for producing trioctyl phosphate, which is adaptable for this compound, involves heating isooctyl alcohol and adding phosphoryl chloride over several hours. google.com To drive the reaction to completion and remove the hydrogen chloride byproduct, an equilibration period is often employed, followed by neutralization with an alkaline solution, such as sodium hydroxide. google.com
Catalytic Approaches in Long-Chain Phosphate Esterification
Catalysis offers pathways to enhance reaction rates, improve selectivity, and conduct reactions under milder conditions.
Transition Metal-Catalyzed Phosphonylation Analogies
While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogies can be drawn from the broader field of organophosphorus chemistry. Transition metals, particularly palladium, are widely used in cross-coupling reactions to form carbon-phosphorus bonds. researchgate.netmdpi.com These methods, such as the Hirao and Suzuki-Miyaura reactions, typically involve the coupling of aryl or alkyl halides with phosphorus-containing reagents. researchgate.netmdpi.com Although these are primarily for C-P bond formation, the principles of using transition metal complexes to activate substrates could potentially be adapted for the P-O bond formation in phosphate esters. mdpi.comrsc.org The development of transition metal-catalyzed methods for direct C-H functionalization also presents possibilities for novel synthetic routes to complex organophosphorus compounds. acs.org
Transesterification Processes for Phosphorus-Containing Compounds
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method can be a viable route for synthesizing different phosphate esters. nih.goviau.ir The reaction is often catalyzed by either an acid or a base. wikipedia.org For instance, the transesterification of trimethylphosphate can be catalyzed by sodium alkoxides, leading to a mixture of substituted esters. iau.ir This suggests that a similar approach could be employed by reacting a simple trialkyl phosphate with octadecanol in the presence of a suitable catalyst to produce this compound. The equilibrium of the reaction can be shifted towards the desired product by removing the alcohol generated from the starting ester, for example, through distillation. wikipedia.org
Purification and Isolation Strategies in Laboratory and Industrial Synthesis
Regardless of the synthetic route, the purification of this compound is a critical step to achieve the desired product quality. The crude product from synthesis often contains unreacted starting materials, byproducts like mono- and dialkyl phosphates, and residual catalysts or acids. researchgate.net
A typical industrial purification process, particularly after synthesis using phosphoryl chloride, involves several key steps:
Neutralization: An alkaline solution is added to neutralize any remaining acidic byproducts like hydrogen chloride. google.com
Washing: The crude ester is washed with hot water to remove inorganic salts and other water-soluble impurities. google.com
Separation: The organic phase containing the this compound is separated from the aqueous phase. google.com
Distillation/Drying: Vacuum distillation or treatment with drying agents is used to remove any remaining water and volatile impurities. google.com
For laboratory-scale purification, column chromatography is a common technique to separate the desired triester from mono- and diester byproducts. The purity of the final product can be assessed using techniques such as ³¹P NMR spectroscopy. organic-chemistry.org Another purification method involves the use of adsorbents like activated alumina (B75360) or silica (B1680970) gel to remove impurities. google.com In some specific applications, titanium dioxide beads have been used to purify inositol (B14025) phosphates from biological samples, a technique that relies on the affinity of titanium dioxide for phosphate groups. nih.gov
Use of Alternative Solvents and Reaction Conditions
Traditional organic synthesis often uses volatile organic compounds (VOCs) as solvents, which can be toxic and environmentally harmful.
Solventless Reactions: Performing reactions without a solvent, where possible, is a highly effective green approach. A patent for producing alkoxylated phosphoric acid triesters describes a process carried out without a solvent and catalyst, resulting in a high degree of conversion (>95%). google.com
Greener Solvents: When a solvent is necessary, green alternatives like water, supercritical carbon dioxide (SC-CO₂), or ionic liquids are being explored. matanginicollege.ac.in Water is the most environmentally friendly solvent, and research is ongoing to perform more organic reactions in aqueous media. matanginicollege.ac.in Supercritical CO₂ is non-toxic and non-flammable, and its solvating power can be tuned by changing pressure and temperature. matanginicollege.ac.in
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Conventional Approach | Greener Alternative/Research Direction | Potential Benefits |
|---|---|---|---|
| Prevent Waste | Production of HCl or other salts as byproducts. wikipedia.org | Direct esterification (byproduct is water); catalytic routes with high selectivity. sciencemadness.orgepa.gov | Reduced waste treatment costs; improved atom economy. |
| Use Less Hazardous Chemicals | Use of corrosive and toxic phosphorus oxychloride. wikipedia.org | Use of phosphoric acid, elemental phosphorus, or biocatalytic phosphate donors. sciencemadness.orgepa.govacs.org | Increased safety for workers; reduced environmental risk. |
| Design for Energy Efficiency | High reaction temperatures. sciencemadness.org | Catalytic (including enzymatic) reactions at ambient or lower temperatures. googleapis.comacib.at | Reduced energy consumption and production costs. |
| Use of Renewable Feedstocks | Octadecanol derived from petrochemical sources. | Octadecanol derived from plant oils (fatty alcohols). | Reduced reliance on fossil fuels; improved sustainability. |
| Use of Catalysis | Stoichiometric reagents (e.g., HCl acceptors). wikipedia.org | Enzyme catalysis (lipases); metal-based catalysts for chlorine-free routes. epa.govchemistryviews.org | Higher efficiency, lower energy, reduced waste, reusability of catalyst. |
| Safer Solvents and Auxiliaries | Use of volatile organic solvents (VOCs). | Solventless reactions; use of water or supercritical CO₂. matanginicollege.ac.ingoogle.com | Reduced pollution and health risks. |
Oxidative Transformations and Pathways
The oxidative stability of this compound is a balance between the generally resistant phosphate ester group and the susceptible long alkyl chains. Oxidation can be initiated by strong chemical oxidants or through environmental degradation pathways. nih.gov Studies on analogous short-chain alkyl phosphates suggest that oxidation can proceed via radical mechanisms. epa.gov Furthermore, research on the biodegradation of similar compounds like triisobutyl phosphate indicates that oxidative pathways include dehydrogenation and hydroxylation of the alkyl chains. nih.gov
Detailed kinetic and thermodynamic parameters for the specific oxidation of this compound are not extensively documented in publicly available literature. However, studies on the removal and transformation of other phosphate compounds in various systems provide a framework for the types of data required for such investigations. pjoes.commdpi.comnih.govpjoes.com The analysis would typically involve determining reaction order, rate constants (k), and activation energy (Ea) for the oxidative process under different conditions. Thermodynamic data would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to determine the spontaneity and energetic favorability of the oxidative transformations.
Table 1: Key Parameters in the Kinetic and Thermodynamic Analysis of Oxidation This table outlines the typical parameters investigated in reactivity studies. Specific values for this compound are not readily available in the cited literature.
| Parameter | Symbol | Significance | Typical Method of Determination |
| Kinetic Parameters | |||
| Rate Constant | k | Measures the speed of the reaction. | Monitoring reactant/product concentration over time. |
| Reaction Order | n | Defines how the rate depends on reactant concentration. | Method of initial rates; Integrated rate laws. |
| Half-life | t½ | Time for reactant concentration to halve. | Calculated from the rate constant. |
| Activation Energy | Ea | Minimum energy required to initiate the reaction. | Arrhenius plot (ln(k) vs. 1/T). |
| Thermodynamic Parameters | |||
| Enthalpy Change | ΔH | Heat absorbed or released during the reaction. | Calorimetry; van 't Hoff equation. |
| Entropy Change | ΔS | Change in system disorder. | Calculated from Gibbs free energy and enthalpy. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of the reaction. | ΔG = ΔH - TΔS. |
The elucidation of intermediates in the oxidation of this compound is crucial for understanding the complete degradation pathway. While direct studies are limited, research on the aerobic degradation of triisobutyl phosphate, a structurally similar organophosphate, shows that oxidation occurs on the alkyl chains. nih.gov This suggests that likely intermediates for this compound would include hydroxylated and dehydrogenated species on the C18 chains. nih.gov Eventually, complete oxidation of the alkyl chains would yield smaller molecules, while the phosphate group's fate depends on the reaction conditions. The synthesis of alkyl phosphates through the oxidation of the corresponding phosphites also points to the P=O bond's formation as a key transformation step. google.com
Hydrolytic Stability and Degradation Mechanisms
The ester bonds in this compound are susceptible to hydrolysis, a reaction that involves the cleavage of the molecule by water. The rate and mechanism of this degradation are highly dependent on environmental factors, particularly pH. epa.govnih.gov
The hydrolytic stability of organophosphate esters is significantly influenced by the pH of the aqueous environment. nih.gov General studies on trialkyl phosphates show they are relatively stable but will undergo hydrolysis under acidic or basic conditions. epa.gov
Acidic Conditions: Under acidic catalysis, all phosphate ester bonds are susceptible to cleavage, which would lead to the complete hydrolysis of this compound to yield phosphoric acid and three molecules of octadecanol. epa.gov
Neutral Conditions: In neutral pH environments (pH ≈ 7), trialkyl phosphates like this compound are generally stable, exhibiting slow hydrolysis rates. nih.gov
Alkaline Conditions: In alkaline solutions, hydrolysis is also accelerated. However, for trialkyl phosphates, the reaction typically involves the cleavage of only one ester bond, resulting in the formation of a dialkyl phosphate diester and an alcohol. epa.govnih.gov In the case of this compound, this would yield dioctadecyl phosphate and one molecule of octadecanol. epa.govnih.gov The resulting diester is generally more resistant to further base-catalyzed hydrolysis. nih.gov
Table 2: Expected Hydrolytic Stability and Products of this compound at Various pH Levels Based on general principles for trialkyl phosphates. epa.govnih.gov
| pH Condition | Relative Rate of Hydrolysis | Primary Hydrolysis Products |
| Strongly Acidic (pH < 4) | Accelerated | Phosphoric acid, Octadecanol |
| Neutral (pH ≈ 7) | Very Slow / Stable | (Minimal degradation) |
| Strongly Alkaline (pH > 10) | Accelerated | Dioctadecyl phosphate, Octadecanol |
While specific enzymatic degradation studies focusing solely on this compound are scarce, research on similar organophosphates provides significant insight. Microorganisms, particularly bacteria, have evolved enzymatic systems capable of breaking down these compounds. nih.govmdpi.com
Studies on the degradation of triisobutyl phosphate in activated sludge have identified bacteria such as Sphingomonas and Pseudomonas as being capable of its degradation. nih.gov The enzymatic pathways involved include not only hydrolysis but also dehydrogenation and hydroxylation. Key enzymes implicated in the breakdown of such organophosphates include: nih.gov
Phosphotriesterases: These enzymes catalyze the hydrolysis of the phosphate ester bonds, which is often the initial step in the degradation of the parent compound.
Dehydrogenases and Hydroxylases: These enzymes act on the alkyl chains, introducing functional groups that facilitate further breakdown.
The enzymatic degradation of organophosphorus compounds is an area of active research, particularly for the bioremediation of more toxic pesticides and nerve agents, which share the same fundamental phosphate ester structure. mdpi.com
Nucleophilic Substitution Reactions
The phosphorus atom in this compound is electrophilic and is the site of attack for nucleophilic substitution reactions. ttu.ee This is a fundamental reaction for phosphate esters, where a nucleophile replaces one of the octadecyloxy (-OC₁₈H₃₇) groups.
Table 3: General Scheme for Nucleophilic Substitution at this compound
| Reactant | Nucleophile (Nu:) | Reaction Type | Intermediate | Products |
| This compound | Alcohols (R'OH), Amines (R'NH₂) | Nucleophilic Substitution (Sₙ2-like) | Pentacoordinated Phosphorus Intermediate | Substituted Phosphate, Octadecanol |
Alkoxy Group Exchange Mechanisms
Alkoxy group exchange, or transesterification, is a characteristic reaction of phosphate esters. For this compound, this involves the substitution of one or more of its octadecyl (-OC₁₈H₃₇) groups with another alkoxy group from an alcohol (R-OH). The reaction is typically catalyzed by either acid or base.
The mechanism generally proceeds via a nucleophilic attack on the electrophilic phosphorus atom.
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A molecule of an alcohol (R-OH) then acts as a nucleophile, attacking the phosphorus center. This leads to a pentacoordinate intermediate. Subsequent proton transfer and elimination of an octadecanol molecule (C₁₈H₃₇OH) results in the exchanged phosphate ester.
Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile (RO⁻). The alkoxide attacks the phosphorus atom, forming a trigonal bipyramidal (pentacoordinate) transition state. The departure of an octadecyloxy group (-OC₁₈H₃₇) as the leaving group yields the new phosphate ester.
These exchange reactions are equilibrium processes, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing the displaced octadecanol from the reaction mixture.
Reactivity with Various Nucleophiles
This compound can serve as an effective alkylating agent, transferring an octadecyl group to various nucleophiles. This reactivity stems from the fact that the dialkyl phosphate anion is a competent leaving group. The reaction typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the α-carbon of one of the octadecyl chains. dntb.gov.uathieme-connect.comthieme-connect.comresearchgate.net This process is advantageous over using traditional alkylating agents like alkyl halides, as trialkyl phosphates are generally more stable, less toxic, and easier to handle. dntb.gov.uathieme-connect.comorganic-chemistry.org
The general Sₙ2 reaction can be represented as: Nu:⁻ + (C₁₈H₃₇O)₃PO → Nu-C₁₈H₃₇ + (C₁₈H₃₇O)₂PO₂⁻
Where Nu:⁻ represents the nucleophile. A wide range of nucleophiles can be alkylated using this method. thieme-connect.comorganic-chemistry.org
Table 1: Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Specific Example | Expected Product of Octadecylation |
| O-Nucleophiles | Carboxylic Acids (RCOOH) | Octadecyl Ester (RCOOC₁₈H₃₇) |
| Water (H₂O) / Hydroxide (OH⁻) | Octadecanol (C₁₈H₃₇OH) & Dioctadecyl phosphoric acid | |
| Ketones (RCOR') | Octadecyl Vinyl Ether | |
| N-Nucleophiles | Amines (RNH₂) | N-Octadecylamine (RNHC₁₈H₃₇) |
| Amides (RCONH₂) | N-Octadecylamide (RCONHC₁₈H₃₇) | |
| N-Heterocycles (e.g., Indole) | N-Octadecylindole | |
| S-Nucleophiles | Thiols (RSH) | Octadecyl Thioether (RSC₁₈H₃₇) |
| C-Nucleophiles | Grignard Reagents (RMgX) | Alkane (R-C₁₈H₃₇) |
Hydrolysis, the reaction with water, is a key reaction for phosphate esters. Under acidic or basic conditions, the ester bonds of this compound can be cleaved to yield octadecanol and phosphoric acid upon complete hydrolysis. In alkaline solutions, the hydrolysis of trialkyl phosphates often stops after the removal of a single alkyl group. epa.gov
Thermal and Environmental Degradation Mechanisms
The stability of this compound under thermal stress and in various environmental conditions is critical to its lifecycle and persistence. Degradation can occur through pyrolysis at high temperatures or via photolytic and biological pathways in the environment.
Pyrolysis and Thermolytic Pathways
This compound exhibits good thermal stability, a characteristic of long-chain trialkyl phosphates. However, when subjected to sufficiently high temperatures (pyrolysis), it undergoes decomposition. The primary thermolytic pathway for trialkyl phosphates is typically an elimination reaction (β-elimination), analogous to the pyrolysis of other esters.
This process involves the formation of an alkene and a dialkyl phosphoric acid. For this compound, this would result in the formation of 1-octadecene (B91540) and dioctadecyl phosphoric acid.
(C₁₈H₃₇O)₃PO → C₁₈H₃₆ + (C₁₈H₃₇O)₂PO₂H
The resulting dioctadecyl phosphoric acid can undergo further decomposition at higher temperatures. Studies on analogous compounds like tri-n-butyl phosphate (TBP) show stability up to approximately 254 °C (527 K). researchgate.net The pyrolysis of partially neutralized long-chain alkyl acid phosphates has also been shown to yield the neutral trialkyl phosphate ester, though thermal decomposition can also lead to the formation of olefin gases. google.com When heated to decomposition, trialkyl phosphates can emit toxic fumes of phosphorus oxides (POₓ). epa.gov
Table 2: Potential Products from the Thermal Degradation of this compound
| Degradation Pathway | Potential Products | Notes |
| Primary Pyrolysis | 1-Octadecene, Dioctadecyl phosphoric acid | Occurs via a β-elimination mechanism. |
| Secondary Pyrolysis | Water, Octadecyl polyphosphates | From the condensation of dioctadecyl phosphoric acid. |
| Complete Decomposition | Phosphoric acid, Phosphorus oxides (POₓ), Various hydrocarbons | Occurs at very high temperatures. |
Photolytic and Biological Degradation in Simulated Environments
The environmental fate of this compound is determined by its susceptibility to breakdown by light (photolysis) and microorganisms (biodegradation).
Photolytic Degradation: Based on assessments of similar compounds, this compound is expected to be stable to direct photolysis. epa.gov The molecule does not possess significant chromophores that absorb light in the environmentally relevant UV spectrum (λ > 290 nm), making direct photodegradation an unlikely pathway.
Biological Degradation: this compound is expected to undergo biodegradation, although the rate is likely to be slow. epa.gov The general trend for trialkyl phosphates is that biodegradability decreases as the length of the alkyl chain increases. epa.gov Therefore, the three long C₁₈ chains of this compound would render it less biodegradable than shorter-chain analogues like tributyl phosphate. The initial step in biodegradation is likely enzymatic hydrolysis of the ester bonds to produce octadecanol and the corresponding phosphate acids, which can then be further metabolized by microorganisms. Degradation rates are generally observed to be more rapid in polluted waters compared to clean water environments. epa.gov
Table 3: Summary of Environmental Degradation Pathways for this compound
| Degradation Process | Likelihood | Primary Products | Influencing Factors |
| Direct Photolysis | Unlikely | N/A | Lack of light-absorbing groups. epa.gov |
| Biodegradation | Likely, but slow | Octadecanol, Dioctadecyl phosphoric acid, Phosphoric acid | Long alkyl chains decrease the rate; process is faster in biologically active environments. epa.gov |
| Chemical Oxidation | Unlikely | N/A | Generally resistant to oxidation under typical environmental conditions. epa.gov |
| Hydrolysis | Slow | Octadecanol, Dioctadecyl phosphoric acid | Rate is pH-dependent; may be too slow to be a primary environmental degradation pathway. epa.gov |
Role and Applications in Advanced Materials Science and Engineering Research
Polymer Stabilization and Antioxidant Functionality Research
Trioctadecyl phosphate (B84403) is incorporated into polymeric materials to enhance their durability and processing stability. It is often included in additive packages designed to protect the polymer from degradation caused by heat and oxidation. justia.comepa.gov
The inclusion of Trioctadecyl phosphate has been noted in formulations for various polymers, including polyesters and polycarbonates, to improve stability. justia.comepa.gov Its presence is intended to mitigate degradation during high-temperature processing and throughout the service life of the material.
One study detailed in a patent application investigated the effect of a commercial stabilizer mixture containing tristearyl phosphate on the processing stability of polylactic acid (PLA), a condensation polymer. justia.com The stability was assessed by measuring the Melt Volume Rate (MVR), where a lower value indicates better retention of molecular weight and thus higher stability. The research showed that the phosphate mixture, when combined with a polyol like dipentaerythritol, helped to reduce polymer degradation during extrusion compared to the unstabilized polymer. justia.com However, the addition of the phosphate stabilizer alone resulted in an increased MVR, indicating some level of polymer degradation, which was then counteracted by the addition of the polyol. justia.com
Table 1: Research Findings on the Processing Stability of PLA Compositions Data extracted from patent literature investigating the effect of a tristearyl phosphate-containing mixture (Ph-d) and a polyol (Al-b) on the Melt Volume Rate (MVR) of Polylactic Acid (PLA). justia.com
| Sample ID | Composition | MVR (cm³/10 min) | Interpretation |
| VB1 | 100 parts PLA | 21 | Unstabilized Baseline |
| VB4 | 99.8 parts PLA + 0.2 parts Ph-d | 33 | Degradation with Phosphate Alone |
| B4 | 99.6 parts PLA + 0.2 parts Ph-d + 0.2 parts Al-b | 16 | Stabilization with Phosphate/Polyol Combo |
The primary objective of using stabilizers like this compound is to ensure that the polymer retains its essential physical and mechanical properties, such as strength, flexibility, and impact resistance, over time. By preventing the chain scission and cross-linking reactions associated with thermo-oxidative degradation, these additives help maintain the structural integrity of the polymer matrix. For instance, its inclusion in flexible, halogen-containing polymer films is intended to provide flame retardance and smoke suppression without adversely affecting the physical properties of the film. google.com While direct quantitative data on mechanical property retention specifically due to this compound is sparse in the available literature, its use as a stabilizer in polycarbonate and polyester compositions implies this function. justia.comepa.gov
Surface Science and Interfacial Phenomena Investigations
The molecular structure of this compound, featuring three long, nonpolar octadecyl chains and a polar phosphate head group, makes it suitable for applications where modification of surface properties is required. It is frequently cited as an additive in lubricants, hydraulic fluids, and metalworking fluids. epo.orggoogle.comepo.org
Based on the available research, this compound is primarily used as a non-covalently interacting additive rather than a reactant for permanent surface functionalization. Its function is to physically adsorb to surfaces and modify their properties, such as lubricity. For example, in lubricating oil compositions, it is listed among other phosphate esters that can be added to impart anti-wear and extreme-pressure properties. epo.org This suggests its contribution is through the formation of a dynamic, renewable surface film, which is a form of surface modification, rather than a permanent covalent alteration of the surface chemistry.
Role in Anti-Corrosion Coatings Research (General Phosphate Coatings)
Phosphate conversion coatings are a foundational technology for protecting metallic substrates, particularly steel, from corrosion. wikipedia.org This process involves a chemical treatment that transforms the metal surface into a thin, adherent layer of insoluble crystalline or amorphous metal phosphates. chemresearchco.com The primary mechanism involves applying a dilute solution of phosphoric acid, often containing dissolved zinc, iron, or manganese salts, to the metal surface via immersion, spraying, or sponging. wikipedia.org This application etches the metal and raises the local pH, causing the dissolved phosphate salts to precipitate and form a protective, non-metallic layer that is chemically bonded to the substrate.
These coatings serve multiple functions: they act as a physical barrier against corrosive elements like moisture and chemicals, provide an excellent base for paints and organic coatings to improve adhesion, and can enhance wear resistance and lubricity. wikipedia.orgchemresearchco.comfinishingandcoating.com The effectiveness of the coating is dependent on factors such as its thickness, crystal structure, and porosity. finishingandcoating.com
The main types of traditional phosphate coatings are based on iron, zinc, and manganese, each offering a distinct set of properties tailored for different applications. wikipedia.org
Iron Phosphate Coatings: Typically amorphous and lightweight, these coatings are primarily used as a base for subsequent painting. nmfrc.org They offer a degree of corrosion protection and are often more economical than other types. finishingandcoating.comnmfrc.org
Zinc Phosphate Coatings: These crystalline coatings provide superior corrosion resistance and are widely used in the automotive industry. finishingandcoating.com They can also serve as a lubricant-holding layer. wikipedia.org
Manganese Phosphate Coatings: Known for their exceptional wear resistance and oil-retentive properties, manganese phosphate coatings are ideal for components subject to friction and wear, such as engine parts. chemresearchco.comnmfrc.org They generally provide the hardest surface among the phosphate coatings. chemresearchco.com
| Coating Type | Typical Structure | Primary Function(s) | Key Advantages | Common Applications |
|---|---|---|---|---|
| Iron Phosphate | Amorphous nmfrc.org | Paint/coating base wikipedia.org | Economical, good adhesion base finishingandcoating.comnmfrc.org | Pre-treatment for painted steel parts not subject to high corrosion finishingandcoating.com |
| Zinc Phosphate | Crystalline finishingandcoating.com | Corrosion resistance, paint base, lubricant holder wikipedia.org | Excellent corrosion protection nmfrc.org | Automotive industry, galvanized steel wikipedia.orgfinishingandcoating.com |
| Manganese Phosphate | Crystalline nmfrc.org | Wear resistance, corrosion resistance, lubricity chemresearchco.com | Hardest surface, superior wear resistance and oil retention chemresearchco.com | Engine components, moving parts, firearms chemresearchco.comnmfrc.org |
Recent research has also explored the inclusion of additives like surfactants into phosphating solutions to create more uniform and denser coating structures, thereby enhancing corrosion protection. mdpi.commdpi.com
Colloidal Systems and Dispersion Science
Influence on Colloidal Stability and Aggregation Behavior
The stability of colloidal dispersions—systems where fine particles are distributed uniformly in a continuous medium—is critical in numerous industrial and technological processes. The aggregation or flocculation of these particles is governed by a balance of interparticle forces, including van der Waals attraction and electrostatic repulsion. nih.gov
Long-chain alkyl phosphates, such as this compound, can function as effective stabilizers for colloidal suspensions. Their amphiphilic nature allows them to adsorb onto the surface of particles. The long, hydrophobic octadecyl chains extend into the dispersion medium, providing a steric barrier that prevents particles from approaching each other closely enough for attractive forces to cause aggregation. This steric hindrance is a powerful mechanism for ensuring long-term colloidal stability.
Furthermore, the phosphate head group can carry a negative charge, contributing to electrostatic repulsion between particles, further enhancing stability. copernicus.org The degree of stability imparted by such functionalization depends on several factors, including the length of the alkyl chain, the surface coverage of the particles, and the chemistry of the surrounding solution (e.g., pH and ionic strength). nih.govnih.gov Studies on similar phospholipid systems have shown that longer alkyl chains can lead to greater stability for nanoparticles. nih.gov However, in some systems, the addition of phosphate-containing molecules can also induce aggregation through bridging interactions, where a single molecule attaches to two separate particles, or depletion forces. nih.gov
Role in Amphiphilic Self-Assembly and Supramolecular Structures
Amphiphilic molecules like this compound have the intrinsic ability to spontaneously organize into complex, ordered structures in a process known as self-assembly. researchgate.net This behavior is driven by the hydrophobic effect, where the three nonpolar octadecyl tails seek to minimize contact with water, while the polar phosphate head group prefers to remain hydrated. nih.gov This results in the formation of various supramolecular structures, such as micelles, vesicles (bilayer sheets), or lamellae. researchgate.net
The specific structure that forms is influenced by the molecular geometry of the amphiphile, concentration, and environmental conditions. nih.govresearchgate.net Simple phosphate amphiphiles have been shown to efficiently form bilayer structures, which are the fundamental components of cell membranes. nih.govnih.gov The stabilization of these assemblies is governed by a combination of hydrophobic interactions between the long alkyl chains, electrostatic and hydrogen-bonding interactions between the phosphate headgroups, and interactions with the surrounding aqueous environment. nih.govkent.ac.uk The presence of multiple long chains, as in this compound, significantly influences the packing of the molecules, often favoring the formation of bilayer vesicles or lamellar phases over simple spherical micelles.
Formation of Microemulsions and Nanodispersions
Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. Nanodispersions are similar but may not be thermodynamically stable. Phosphate esters are a versatile class of anionic surfactants used as emulsifying, wetting, and dispersing agents. ethox.com
This compound, with its pronounced amphiphilic character, can act as a surfactant or co-surfactant in the formation of microemulsions and nanodispersions. By reducing the interfacial tension between the oil and water phases, it facilitates the formation of finely dispersed droplets, typically in the nanometer size range. The three long hydrocarbon tails provide a strong affinity for the oil phase, while the phosphate head interacts with the aqueous phase, creating a stable interface.
The use of phosphate esters in these systems is advantageous due to their stability over a broad pH range and their ability to impart corrosion-inhibiting properties. lankem.com The efficiency of a phosphate ester in forming a microemulsion can be "tuned" by neutralizing the acidic phosphate head group to varying degrees, which alters its water solubility and surface activity. ethox.com Research on related systems demonstrates that phosphate-containing molecules are integral to forming and stabilizing these complex fluid structures. nih.govacs.org
Advanced Material Composite Development
Integration into Polymeric Nanocomposites
Polymeric nanocomposites are materials in which nano-sized fillers are dispersed within a polymer matrix to enhance its properties. researchgate.net Organophosphates, including esters like this compound, are incorporated into these composites for several purposes. wikipedia.org Due to their compatibility with various polymers and their ability to act as plasticizers and flame retardants, they are valuable additives in materials science. wikipedia.org
The integration of a molecule like this compound can serve multiple functions:
Surface Modification of Nanofillers: The phosphate head group can bind to the surface of inorganic nanofillers (like clays or metal oxides), while the long octadecyl tails create an organic, hydrophobic surface. This surface treatment, known as functionalization, improves the compatibility between the filler and the polymer matrix, leading to better dispersion and preventing agglomeration of the nanoparticles. researchgate.net
Enhanced Material Properties: Organophosphates are widely used as non-halogenated flame retardants. wikipedia.orgresearchgate.net When integrated into a polymer matrix, they can interfere with the combustion cycle in either the gas or condensed phase.
Plasticization: The long alkyl chains can increase the free volume between polymer chains, reducing the glass transition temperature and increasing the flexibility of the final composite material.
The physical, rather than chemical, bonding of these additives allows them to be readily blended with polymers. wikipedia.org Research in this area includes the development of clay-polymer nanocomposites where organophosphates are used to improve pollutant adsorption and degradation. rsc.orgrsc.org
Studies as Components in Lubricant Formulations and Tribofilms
This compound's primary application in materials science is as an anti-wear and extreme pressure additive in lubricant formulations. The long octadecyl chains contribute to its oil solubility and surface-active properties, allowing it to form a protective layer at the interface of interacting metal surfaces.
Mechanism of Action and Tribofilm Formation:
Under boundary lubrication conditions, where the lubricant film is thin and asperity contact is likely, this compound and other long-chain alkyl phosphates thermally decompose and react with the metal surface. This reaction forms a durable, low-shear-strength tribochemical film, commonly referred to as a tribofilm. This film is crucial in preventing direct metal-to-metal contact, thereby reducing friction and wear.
The composition of these tribofilms has been a subject of extensive research. Studies on analogous long-chain alkyl phosphates reveal that these films are primarily composed of iron phosphates, polyphosphates, and iron oxides. The long alkyl chains of the phosphate ester are believed to influence the thickness and morphology of the tribofilm, with longer chains potentially leading to the formation of a more robust and effective protective layer.
Research Findings on Tribological Performance:
While specific performance data for this compound is not extensively detailed in publicly available literature, research on similar long-chain alkyl phosphate esters provides valuable insights into its expected performance. The general consensus is that the presence of a phosphorus-containing additive significantly enhances the load-carrying capacity and anti-wear properties of base oils.
The table below summarizes typical findings from studies on long-chain alkyl phosphate additives in lubricant formulations.
| Property Measured | Observation | Implication for this compound |
| Coefficient of Friction | Reduction in the coefficient of friction under high load and low speed conditions. | Expected to reduce frictional losses in lubricated systems. |
| Wear Scar Diameter | Significant decrease in the wear scar diameter on steel surfaces in four-ball and pin-on-disk tests. | Indicates a strong potential for wear protection of machine components. |
| Extreme Pressure Properties | Increased weld load and load wear index in extreme pressure tests. | Suggests suitability for applications involving high contact pressures. |
| Tribofilm Thickness | Formation of a discernible tribofilm on the worn surface, with thickness influenced by additive concentration and operating conditions. | The long octadecyl chains are likely to contribute to a thick and durable protective film. |
This table presents generalized findings for long-chain alkyl phosphate additives due to the limited specific data on this compound.
Research on Additive Effects in Specialty Polymers and Resins
Beyond its role in lubrication, this compound is also investigated for its utility as an additive in various specialty polymers and resins. Its long alkyl chains make it compatible with many polymer matrices, where it can serve multiple functions.
As a Plasticizer and Flame Retardant:
Phosphate esters are well-established as effective plasticizers and flame retardants, particularly in polyvinyl chloride (PVC) and other vinyl polymers. The long, non-polar octadecyl chains of this compound can intercalate between polymer chains, increasing intermolecular spacing and thereby enhancing flexibility and reducing brittleness.
In terms of flame retardancy, phosphorus-containing compounds are known to act in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. In the gas phase, phosphorus-based radicals can interrupt the chemical reactions of combustion. The long alkyl chains in this compound can also contribute to a "drip-off" effect, where melting polymer carries heat away from the flame front.
Research on Performance in Polymer Formulations:
Detailed research specifically quantifying the effects of this compound in a wide range of specialty polymers is limited. However, the known properties of long-chain alkyl phosphates allow for informed predictions of their impact.
The following table outlines the expected effects of incorporating this compound as an additive in specialty polymer and resin formulations, based on research into similar compounds.
| Polymer System | Potential Role of this compound | Expected Performance Enhancement |
| Polyvinyl Chloride (PVC) | Plasticizer, Flame Retardant | Improved flexibility, lower processing temperatures, and enhanced fire safety. |
| Epoxy Resins | Flame Retardant, Toughening Agent | Reduced flammability and potential for increased fracture toughness. |
| Polyurethanes | Flame Retardant, Plasticizer | Enhanced fire resistance and improved flexibility in foams and elastomers. |
| Engineering Thermoplastics | Processing Aid, Flame Retardant | Lower melt viscosity for easier processing and improved fire safety characteristics. |
This table is based on the established functions of long-chain alkyl phosphates in polymers, as specific research on this compound is not widely available.
Theoretical and Computational Investigations of Trioctadecyl Phosphate Systems
Molecular Modeling of Intermolecular Interactions
Molecular modeling allows for the detailed examination of the forces that govern how trioctadecyl phosphate (B84403) molecules interact with each other and with their surroundings. These non-covalent interactions are critical in determining the material's bulk properties, such as its physical state, solubility, and its performance in applications like lubrication and surface coating.
While the trioctadecyl phosphate molecule itself lacks hydrogen bond donors (such as hydroxyl or amine groups), the oxygen atoms of the phosphate group can act as potent hydrogen bond acceptors. Computational models are used to explore how these acceptor sites interact with donor molecules, such as water or alcohols. In the presence of protic species, it is predicted that a network of hydrogen bonds can form, connecting the polar phosphate headgroups. nih.govnih.gov Molecular dynamics simulations of similar phosphate-containing systems, like phosphoric acid in water, reveal the formation of extensive and robust hydrogen bond networks that are fundamental to the system's properties. rsc.org Studies on layered metal phosphates also highlight the crucial role of hydrogen bonds, mediated by water molecules, in holding the structure together. researchgate.net For this compound, simulations would likely show that these hydrogen bonds significantly influence the orientation and spacing of the molecules, particularly in interfacial systems or in the presence of moisture. The strength and geometry of these bonds can be precisely calculated, providing data on their impact on the structural organization of the material.
The three long octadecyl chains are the dominant feature of the this compound molecule, and their interactions are governed primarily by van der Waals forces. wikipedia.org These forces, which include London dispersion forces, are attractions between temporary dipoles that arise from fluctuations in the electron clouds of the molecules. libretexts.orgyoutube.com Although individually weak, the cumulative effect of these forces along the 18-carbon chains is substantial, leading to strong cohesive interactions between the nonpolar tails.
Molecular dynamics simulations are particularly well-suited to studying these interactions. By modeling the motion and interaction of every atom over time, these simulations can predict how the alkyl chains pack together to maximize favorable van der Waals contacts. Computational studies on other long-chain molecules and phosphorus allotropes have demonstrated that an accurate accounting of van der Waals interactions is essential for correctly predicting the material's structure and energetic stability. researchgate.net For this compound, these forces are expected to drive the alignment of the octadecyl chains, leading to ordered, quasi-crystalline domains in the solid state or in self-assembled layers.
| Interaction Type | Molecular Region Involved | Description | Primary Computational Method | Predicted Significance |
|---|---|---|---|---|
| Hydrogen Bonding (Acceptor) | Phosphate Group (P=O and P-O-C oxygens) | Attraction between phosphate oxygens and hydrogen bond donor molecules (e.g., water). | Molecular Dynamics (MD), Quantum Mechanics (QM) | High, in protic environments. Governs headgroup interactions and solvation. |
| Van der Waals (London Dispersion) | Octadecyl Chains (C18H37) | Weak, short-range attractions between temporary dipoles in the long alkyl chains. libretexts.org | Molecular Dynamics (MD) | Very High. Dominant force controlling the packing and ordering of the nonpolar tails. |
| Dipole-Dipole | Phosphate Group | Attraction between the permanent dipoles of the polar phosphate headgroups. | Molecular Dynamics (MD), Quantum Mechanics (QM) | Moderate. Contributes to the organization of the polar headgroups. |
Simulation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the reactivity of this compound. By simulating potential reaction pathways, researchers can predict the stability of the molecule under various conditions and understand the mechanisms of its degradation or transformation. This is particularly relevant for applications where the chemical stability of the compound is critical.
Quantum chemical methods, especially Density Functional Theory (DFT), are used to calculate the electronic structure of molecules from first principles. nih.govnorthwestern.edu These calculations provide fundamental information about the distribution of electrons within the this compound molecule, which is key to understanding its reactivity. nih.govlsu.edu Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and atomic charges can be determined. researchgate.net
For instance, DFT calculations on analogous organophosphates have been used to identify the most likely sites for nucleophilic or electrophilic attack and to analyze the stability of different conformers. rsc.org The calculated HOMO-LUMO gap can indicate the molecule's kinetic stability, while the electrostatic potential map can reveal electron-rich and electron-poor regions, predicting how the molecule will interact with other chemical species. researchgate.net Such calculations are foundational for simulating reaction mechanisms. uba.ar
| Calculated Property | Significance | Typical Computational Level of Theory |
|---|---|---|
| Ground State Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | B3LYP/6-31G(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. | B3LYP/6-311+G(d,p) |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. researchgate.net | DFT (e.g., B3LYP) with a suitable basis set. |
| Bond Dissociation Energy (BDE) | Calculates the energy required to break a specific chemical bond, indicating the weakest links in the molecule and likely initial steps of decomposition. | DFT, Coupled Cluster (e.g., CCSD(T)) |
Once the electronic structure is understood, computational methods can be used to map out the entire energy landscape of a chemical reaction. Reaction coordinate analysis involves calculating the energy of the system as it transforms from reactants to products through a transition state. nih.gov This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
For this compound, key transformations of interest include hydrolysis (reaction with water) and thermal decomposition. Theoretical studies on the decomposition of similar molecules, like tricresyl phosphate (TCP) on iron surfaces, have successfully used DFT to map out different reaction mechanisms and determine which pathways are energetically favorable. researchgate.net By identifying the transition state structures and calculating the associated energy barriers, these simulations can provide a detailed, step-by-step description of how bonds are broken and formed during the reaction. This information is invaluable for predicting the compound's service lifetime and degradation products in specific applications.
Computational Approaches to Self-Assembly Phenomena
The amphiphilic nature of this compound, with its polar phosphate head and long nonpolar tails, strongly predisposes it to self-assembly in various environments. Computational simulations are an ideal tool to study the dynamics and resulting structures of these self-assembly processes, which occur over length and time scales that can be challenging to probe experimentally.
Molecular dynamics (MD) simulations are the primary method used to investigate self-assembly. nih.govmdpi.com In a typical MD simulation, a system containing many this compound molecules, often with a solvent, is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. physchemres.org
Studies on chemically similar molecules, such as octadecylphosphonic acid (ODPA), have shown that MD simulations can accurately model the formation of highly ordered self-assembled monolayers (SAMs) on surfaces like titanium dioxide. researchgate.netresearchgate.net These simulations reveal how the molecules arrange themselves to optimize both the binding of the phosphate headgroup to the surface and the van der Waals interactions between the alkyl chains. Key structural details, such as the tilt angle of the chains, the packing density, and the degree of ordering, can be extracted from the simulation trajectories. For this compound, simulations could be used to predict the formation of micelles or bilayers in solution or the structure of thin films on various substrates, providing a molecular-level understanding of this critical phenomenon. beilstein-journals.org
Molecular Dynamics Simulations of Aggregate Formation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide a detailed, atomistic view of how individual molecules interact with each other and with a solvent to form larger aggregates like micelles and bilayers.
While direct MD studies on this compound are not readily found, research on shorter-chain alkyl phosphates, such as n-dodecyl phosphate, offers a valuable model for understanding the fundamental processes of aggregation. A detailed molecular dynamics study of n-dodecyl phosphate aggregates provides insights into the properties of both planar bilayer membranes and spherical micelles. nih.gov These simulations show that the GROMOS96 force field can accurately predict the properties of such systems. nih.gov
Key findings from simulations of analogous systems that can be extrapolated to this compound include:
Role of Hydrogen Bonding: Hydrogen bonding plays a significant role in stabilizing bilayer aggregates, particularly at lower pH values. For micelles, which are favored at higher pH, hydrogen bonding is less critical to their stability. nih.gov Given the identical phosphate headgroup, similar pH-dependent behavior would be expected for this compound.
Diffusion Dynamics: MD simulations can estimate the diffusion of the amphiphiles within the aggregates and the movement of counterions. nih.gov For the longer-chained this compound, it is anticipated that the diffusion within an aggregate would be slower compared to its shorter-chain counterparts due to increased van der Waals interactions between the C18 chains.
Order Parameters: Nuclear Magnetic Resonance (NMR) order parameters, which describe the degree of order of the alkyl chains, can be calculated from MD simulations. nih.gov For this compound, the longer octadecyl chains would be expected to exhibit a higher degree of order, especially in a bilayer configuration, as observed in studies of self-assembled monolayers of alkyl phosphates with chain lengths up to C18. researchgate.netnih.gov
Table 1: Comparison of Expected Properties of Alkyl Phosphate Aggregates from MD Simulations
| Property | n-Dodecyl Phosphate (C12) | This compound (C18) (Inferred) |
| Bilayer Stability | Stabilized by hydrogen bonding at low pH nih.gov | Expected to be highly stable, with significant stabilization from both hydrogen bonding and enhanced van der Waals forces. |
| Micelle Formation | Energetically favored at high pH nih.gov | Likely to form at high pH, but may require higher concentrations or specific conditions due to the larger hydrophobic tail. |
| Amphiphile Diffusion | Quantifiable diffusion within aggregates nih.gov | Expected to be significantly slower due to stronger inter-chain interactions. |
| Alkyl Chain Order | Moderate order within bilayers nih.gov | Higher degree of order and packing density anticipated. researchgate.netnih.gov |
Theoretical Prediction of Phase Behavior in Amphiphilic Systems
The phase behavior of amphiphilic molecules like this compound, which dictates the types of structures they form under different conditions (e.g., concentration, temperature, solvent), can be predicted using various theoretical models. These models provide a framework for understanding the transition between different aggregate morphologies such as spherical micelles, cylindrical micelles, and lamellar phases (bilayers).
Theoretical approaches to predicting the phase behavior of amphiphilic systems often involve minimizing the free energy of the system. The shape and size of the aggregates are determined by a balance of forces including:
Hydrophobic Interactions: The tendency of the long octadecyl chains to avoid contact with water, driving aggregation.
Headgroup Repulsion: Electrostatic repulsion between the negatively charged phosphate headgroups.
Geometric Packing Constraints: The relative sizes of the hydrophilic headgroup and the hydrophobic tail, often described by a packing parameter.
While a specific phase diagram for this compound is not available, general theoretical models for amphiphilic systems are highly relevant. For instance, computational studies on the basicity of the phosphoryl-oxygen in phosphate compounds can provide insights into the headgroup interactions. iaea.org
Table 2: Theoretical Models for Predicting Amphiphile Phase Behavior
| Theoretical Model | Description | Relevance to this compound |
| Packing Parameter Model | Relates the shape of the amphiphile to the geometry of the aggregate it will form. The parameter is calculated as v / (a0 * lc), where v is the volume of the hydrophobic tail, a0 is the optimal headgroup area, and lc is the length of the tail. | The very long (C18) and bulky nature of the three octadecyl chains would result in a large 'v' and 'lc'. Depending on the effective headgroup area 'a0', this would likely favor the formation of structures with lower curvature, such as bilayers or vesicles. |
| Self-Consistent Field Theory (SCFT) | A statistical field theory approach that calculates the free energy of different possible phases to determine the most stable one. It is widely used for block copolymers, which are analogous to amphiphiles. | SCFT could be used to construct a detailed phase diagram for this compound as a function of concentration and temperature, predicting transitions between disordered, micellar, and liquid crystalline phases. |
| Density Functional Theory (DFT) | Used to study the electronic structure and properties of molecules. In the context of phase behavior, it can be used to parameterize coarser-grained models or to understand specific intermolecular interactions. | DFT calculations on the this compound headgroup could provide accurate parameters for electrostatic interactions used in larger-scale simulations. iaea.org |
The increased chain length of this compound compared to more commonly studied amphiphiles would significantly influence its phase behavior. The larger hydrophobic volume would enhance the driving force for self-assembly, likely leading to a lower critical micelle concentration (CMC). Furthermore, the substantial van der Waals interactions between the long C18 chains would favor the formation of more ordered structures, such as well-defined bilayers in lamellar phases or vesicles.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Spectroscopic Analysis of Structure and Transformations
Spectroscopy is a cornerstone in the structural analysis of trioctadecyl phosphate (B84403), offering non-destructive methods to probe its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of phosphorus-containing compounds. ³¹P NMR is particularly informative for analyzing trioctadecyl phosphate due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope, which results in sharp, easily interpretable signals. huji.ac.iloxinst.com
For this compound, a proton-decoupled ³¹P NMR spectrum is expected to exhibit a single resonance. This is because the three octadecyl chains are chemically equivalent, leading to a single chemical environment for the central phosphorus atom. As a phosphate triester, the chemical shift of this signal would typically appear in a characteristic range, distinguishing it from other organophosphorus compounds like phosphonates, phosphites, or phosphate mono- or diesters. huji.ac.il The precise chemical shift provides a fingerprint for the phosphate triester functional group. While specific experimental data for this compound is not widely published, the expected chemical shift can be inferred from data on similar trialkyl phosphate esters.
| Compound Class | Example Compound | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Phosphate Triester (Alkyl) | (RO)₃P=O | +5 to -5 |
| Phosphate Diester | (RO)₂(HO)P=O | +8 to -2 |
| Phosphate Monoester | (RO)(HO)₂P=O | +10 to 0 |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) |
| Phosphite Triester | (RO)₃P | +135 to +145 |
Data in this table is generalized from typical values for organophosphate compounds. researchgate.netucsb.edusjtu.edu.cn
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the this compound molecule. These methods probe the vibrational modes of chemical bonds.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts: the phosphate core and the long alkyl chains. Key vibrational modes include:
P=O Stretching: A strong absorption in the IR spectrum, typically found in the 1300-1250 cm⁻¹ region, is characteristic of the phosphoryl group.
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphate ester linkage are expected in the 1050-950 cm⁻¹ region.
C-H Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) and methyl (CH₃) groups of the octadecyl chains appear in the 3000-2800 cm⁻¹ range.
C-H Bending: Deformational vibrations (scissoring, wagging) of the CH₂ and CH₃ groups are found in the 1470-1370 cm⁻¹ region.
While IR spectroscopy is particularly sensitive to polar bonds like P=O, Raman spectroscopy provides complementary information and is often more sensitive to the symmetric vibrations of the non-polar alkyl backbone. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂- | 3000 - 2840 | Strong |
| C-H Bending/Scissoring | -CH₂- | ~1470 | Medium |
| P=O Stretch | Phosphoryl | 1300 - 1250 | Strong |
| P-O-C Asymmetric Stretch | Phosphate Ester | 1050 - 990 | Strong |
| P-O-C Symmetric Stretch | Phosphate Ester | 850 - 750 | Medium-Strong |
Data is based on established correlation charts for organophosphate compounds. researchgate.net
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and identifying its degradation products. Due to the compound's large mass and low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.
The mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that confirm the molecular weight of the intact molecule. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing structural information. The fragmentation of trialkyl phosphates typically proceeds through the sequential loss of the alkyl chains via cleavage of the P-O-C bond, often involving a hydrogen rearrangement to yield an alkene. bohrium.comnih.gov For this compound, this would result in the loss of octadecene (C₁₈H₃₆).
| Proposed Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 891.9 |
| [M - C₁₈H₃₆ + H]⁺ | Loss of one octadecyl group | 639.6 |
| [M - 2(C₁₈H₃₆) + H]⁺ | Loss of two octadecyl groups | 387.3 |
| [M - 3(C₁₈H₃₆) + H]⁺ | Loss of three octadecyl groups (Protonated Phosphoric Acid) | 135.0 |
Predicted m/z values are based on theoretical fragmentation pathways. nih.gov
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for separating and identifying volatile and semi-volatile compounds. However, due to its very high molecular weight (891.9 g/mol ) and consequently extremely low volatility, the direct analysis of intact this compound by conventional GC-MS is generally not feasible. The temperatures required to volatilize the compound would likely exceed the thermal stability of both the analyte and the GC column's stationary phase, leading to degradation. chromatographyonline.com
Therefore, the application of GC-MS in the context of this compound would be primarily for the analysis of more volatile substances, such as:
Starting materials or reagents used in its synthesis.
Low molecular weight impurities.
Volatile degradation products resulting from thermal or chemical decomposition.
For such analyses, a high-temperature capillary column with a non-polar stationary phase would be utilized, coupled with a mass spectrometer for definitive identification of the separated components. cdc.govchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile or thermally sensitive compounds like this compound. It is ideally suited for determining the purity of a synthesized batch and for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time. nih.gov
Given the highly non-polar nature of the three long octadecyl chains, a reverse-phase HPLC (RP-HPLC) method would be the most effective approach. researchgate.netchromatographyonline.com This involves a non-polar stationary phase (e.g., C18-silica) and a mobile phase consisting of a mixture of organic solvents. Due to the compound's high lipophilicity, a strong, non-polar mobile phase would be required for elution.
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilyl silica), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 35 - 40 °C |
These parameters are illustrative for a large, non-polar analyte. This compound lacks a strong UV chromophore, necessitating the use of universal detectors like CAD or ELSD.
Microscopic and Imaging Techniques for Morphological and Interfacial Studies
Detailed research applying advanced microscopic and imaging techniques specifically to this compound is not extensively available in publicly accessible literature. However, the principles of these techniques are widely applied to characterize related long-chain alkyl phosphorus compounds, such as those used in self-assembled monolayers and surface coatings. The following sections describe how these techniques would be theoretically applied to study this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. For this compound, particularly when applied as a coating or film, SEM would be instrumental in examining its surface topography, uniformity, and the presence of any defects.
In studies of similar long-alkyl chain organophosphorus compounds used for surface modification, SEM analysis reveals the distribution and morphology of the coating on a substrate. For instance, research on titania particles modified with octadecyl phosphonic acid utilized SEM to characterize the resulting particle sizes and surface features after the functionalization process mdpi.comresearchgate.net. If applied to a surface treated with this compound, SEM would provide critical information on the homogeneity of the phosphate layer, revealing features such as crystalline structures, cracks, or pores that could influence the material's performance in applications like corrosion protection or lubrication. The technique could also be used to assess the effects of environmental exposure or wear on the integrity of the this compound coating.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal structures and nanometer-scale features. When characterizing this compound, TEM would be particularly useful for examining the nanostructure of thin films or nanoparticles incorporating this compound.
The technique allows for the direct imaging of the crystalline lattice and the characterization of the order and orientation of molecules within a self-assembled monolayer. While specific TEM studies on this compound are not readily found, the methodology is standard for related materials. TEM can provide conclusive evidence of the structure and pore distribution in mesoporous materials functionalized with organic molecules elpub.ru. For this compound films, TEM could elucidate the thickness of the layer, the interface with the substrate, and the presence of any ordered nanostructures, which are crucial details for its application in nanotechnology and advanced materials.
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale ntmdt-si.comparchem.com. It can also measure surface properties like roughness, adhesion, and friction. For this compound, AFM would be invaluable for characterizing the topography of self-assembled monolayers or thin films on various substrates.
Studies on analogous long-chain phosphonic acids have employed AFM to investigate the smoothness and homogeneity of the molecular layers. For example, AFM has been used to confirm the formation of featureless and smooth topographical layers of octadecylphosphonic acid on titania surfaces ntmdt-si.com. The technique can also probe the molecular-level ordering and packing of the alkyl chains nih.gov. Applying AFM to this compound would allow for the quantification of surface roughness and the identification of domains or defects in the film, providing insights into the quality and uniformity of the coating and its interactions at the molecular level.
Electrochemical Characterization of Surface Properties and Stability
Electrochemical techniques are essential for evaluating the performance of surface coatings, particularly in the context of corrosion protection. Although specific electrochemical studies focused solely on this compound are limited in the available literature, the application of these methods to phosphate-based coatings is well-established. Alkyl phosphates are recognized for their potential in corrosion inhibition taylorandfrancis.comnih.govresearchgate.net.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of an electrode/electrolyte interface. It is widely used to assess the protective properties of coatings. When a metal substrate is coated with this compound, EIS can provide quantitative data on the coating's barrier properties and its degradation over time when exposed to a corrosive environment.
The method involves applying a small amplitude AC potential and measuring the current response over a range of frequencies. The resulting impedance data can be modeled with an equivalent electrical circuit to extract parameters such as coating capacitance and pore resistance. An increase in pore resistance and a decrease in capacitance are typically indicative of a high-performance protective coating that effectively blocks the ingress of corrosive species. While specific EIS data tables for this compound are not available, the technique is standard for evaluating the corrosion protection offered by various phosphate conversion coatings researchgate.netmdpi.com.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a direct current (DC) electrochemical technique used to determine the corrosion rate of a metal and to understand the inhibition mechanism of a coating. In this method, the potential of the metal sample is scanned, and the resulting current is measured.
For a steel sample coated with this compound, potentiodynamic polarization curves would reveal key corrosion parameters, such as the corrosion potential (Ecorr) and corrosion current density (icorr). A protective coating typically shifts the Ecorr to more positive (noble) values and significantly reduces the icorr compared to an uncoated sample. The shape of the polarization curves can also indicate whether the inhibitor acts on the anodic (metal dissolution) or cathodic (oxidant reduction) reaction, or both (mixed-type inhibitor). This technique is fundamental in assessing the effectiveness of phosphate-based corrosion inhibitors researchgate.netnih.gov.
Future Research Directions and Unexplored Avenues for Trioctadecyl Phosphate
Novel Synthetic Routes and Sustainable Production Methodologies
Current synthetic strategies for trialkyl phosphates often rely on conventional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel, sustainable synthetic routes for trioctadecyl phosphate (B84403) that align with the principles of green chemistry.
Key Research Objectives:
Catalytic Esterification: Investigating novel catalysts to facilitate the direct esterification of phosphoric acid or its derivatives with octadecanol. This could lead to higher yields, reduced reaction times, and milder reaction conditions.
Enzyme-Catalyzed Synthesis: Exploring the use of lipases or other enzymes to catalyze the synthesis of trioctadecyl phosphate. Biocatalysis offers the potential for high selectivity and operation under environmentally benign conditions.
Solvent-Free and Alternative Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents. Supercritical fluids or deep eutectic solvents could serve as greener alternatives.
Renewable Feedstocks: Investigating the use of bio-based octadecanol derived from renewable sources to reduce the carbon footprint of this compound production.
| Synthesis Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, lower energy consumption, reduced byproducts. | Development of reusable solid acid catalysts or organocatalysts. |
| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts. | Screening for robust enzymes, reaction optimization, and enzyme immobilization. |
| Green Solvents | Reduced environmental impact, improved process safety. | Exploring solvent properties, reaction kinetics, and product separation. |
| Renewable Feedstocks | Decreased reliance on fossil fuels, improved sustainability profile. | Sourcing and purification of bio-based octadecanol, life cycle assessment. |
Enhanced Functionalization in Next-Generation Advanced Material Systems
The long octadecyl chains of this compound impart unique properties that make it a valuable component in advanced materials. Future research should focus on leveraging and enhancing its functionalization in various material systems.
Potential Applications and Research Areas:
Polymer Additives: Investigating its role as a multifunctional additive in polymers, serving as a lubricant, plasticizer, and flame retardant. The long alkyl chains can enhance compatibility with polymer matrices.
Surface Modification and Coatings: Exploring its use in creating hydrophobic and corrosion-resistant coatings on metal and other surfaces. The phosphate group can act as an anchor to the substrate, while the long alkyl chains provide the desired surface properties.
Nanoparticle Stabilization: Studying its effectiveness as a capping agent to stabilize nanoparticles and improve their dispersion in non-polar media. This is crucial for applications in catalysis, electronics, and biomedical imaging.
Self-Assembled Monolayers: Investigating the formation of self-assembled monolayers on various substrates to precisely control surface properties such as wettability and adhesion.
| Material System | Function of this compound | Desired Outcome |
| Polymer Composites | Internal lubricant, plasticizer | Improved processability, enhanced flexibility. |
| Metal Surfaces | Corrosion inhibitor, hydrophobic agent | Increased durability and lifespan of metal components. |
| Nanomaterials | Stabilizer, dispersant | Uniform dispersion and prevention of agglomeration. |
| Smart Coatings | Functional surface modifier | Surfaces with tunable wettability and anti-fouling properties. |
Deeper Mechanistic Understanding through Advanced In-Situ Characterization
A fundamental understanding of how this compound behaves at the molecular level is crucial for optimizing its performance in various applications. Advanced in-situ characterization techniques can provide real-time insights into its mechanisms of action.
Applicable Techniques and Research Questions:
Spectroscopic Ellipsometry: To monitor the real-time formation and thickness of this compound films on surfaces.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To study the adsorption and viscoelastic properties of this compound layers in liquid environments.
Atomic Force Microscopy (AFM): To visualize the morphology and nanomechanical properties of surfaces modified with this compound.
In-Situ FTIR and Raman Spectroscopy: To probe the chemical interactions and conformational changes of this compound during its application as a lubricant or in polymer processing.
These techniques can help answer critical questions about the orientation of the alkyl chains, the nature of the phosphate-surface interaction, and the dynamic response of the molecule under external stimuli.
Interdisciplinary Research with Other Long-Chain Phosphorus-Based Compounds
A comparative approach that situates this compound within the broader family of long-chain phosphorus-based compounds can yield valuable insights. Interdisciplinary research can elucidate structure-property relationships and guide the design of new functional molecules.
Comparative Studies and Synergistic Effects:
Phosphate vs. Phosphonate vs. Phosphinate: Systematically comparing the performance of this compound with its phosphonate and phosphinate analogs in applications such as corrosion inhibition and lubrication. This can reveal the influence of the P-O-C versus P-C bond on performance.
Effect of Alkyl Chain Length: Investigating how variations in the alkyl chain length (e.g., comparing C12, C16, and C18 phosphates) affect properties like thermal stability, solubility, and surface ordering.
Mixed-Chain Phosphates: Exploring the synthesis and properties of mixed-chain phosphates containing both octadecyl and other alkyl groups to fine-tune material properties.
| Compound Class | Key Differentiator | Potential Impact on Properties |
| Alkyl Phosphates | P-O-C linkage | Different hydrolytic stability and surface binding characteristics. |
| Alkyl Phosphonates | P-C linkage | Enhanced thermal and chemical stability. |
| Alkyl Phosphinates | Two P-C linkages | Further modification of stability and reactivity. |
Predictive Modeling and Data-Driven Research Approaches
Computational modeling and data-driven approaches can accelerate the discovery and optimization of materials and processes involving this compound.
Future Research Directions:
Molecular Dynamics (MD) Simulations: To model the self-assembly of this compound on surfaces and its interactions with polymer chains, providing insights into lubrication and surface protection mechanisms at the atomic scale.
Quantitative Structure-Activity Relationship (QSAR) Models: To develop predictive models for properties such as biodegradability, toxicity, and performance as a material additive based on molecular descriptors. mdpi.comresearchgate.net This can guide the design of safer and more effective long-chain phosphate esters.
Machine Learning and Data Mining: To analyze large datasets from high-throughput experiments to identify optimal formulations and processing conditions for materials containing this compound.
By focusing on these future research directions, the scientific community can unlock new applications and a deeper understanding of this compound, contributing to advancements in sustainable chemistry and materials science.
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of trioctadecyl phosphate?
To confirm the structure of this compound, infrared (IR) spectroscopy is critical. The IR spectrum of octadecyl dihydrogen phosphate (a related compound) reveals characteristic absorption bands, such as those associated with P=O stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹). Artifacts in the spectrum (e.g., at 1989 cm⁻¹) may arise from instrument-specific grating changes, necessitating careful interpretation . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used for full structural confirmation.
Q. What synthesis routes are viable for this compound?
While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for alkyl phosphates involve reacting long-chain alcohols (e.g., octadecanol) with phosphorylating agents like polyphosphoric acid or phosphorus pentoxide. For example, tridecyl phosphate is synthesized via reaction between tridecyl alcohol and polyphosphoric acid, yielding a mixture of mono-, di-, and tri-esters . Optimization of reaction stoichiometry, temperature, and purification steps (e.g., column chromatography) is essential for high yield and purity.
Q. How does pH influence the stability and chromatographic behavior of this compound?
The ionization state of phosphate groups in this compound is pH-dependent. At pH values near the pKa (~2-3 for primary phosphate groups), protonation changes the compound’s interaction with HPLC stationary phases, affecting retention and peak shape. For HPLC analysis, mobile phases buffered at pH 6.2 with potassium phosphate (0.5 M) are optimal for minimizing silanol interactions and improving resolution .
Advanced Research Questions
Q. How can HPLC methods be optimized to resolve this compound in complex mixtures?
Key parameters include:
- Column selection : Use endcapped C18 columns (e.g., Nucleosil) to reduce tailing caused by residual silanol groups, which disproportionately retain polar analytes like phosphates .
- Mobile phase : A 0.5 M phosphate buffer (pH 6.2) at 0.5 mL/min flow rate balances resolution and runtime. Adjusting the ratio of monobasic/dibasic phosphate salts fine-tunes pH .
- Detection : UV absorbance at 254 nm is suitable, though coupling with mass spectrometry enhances specificity in biological matrices .
Q. What strategies mitigate silanol group interference in HPLC analysis of phosphates?
Residual silanol groups on traditional C18 columns can cause peak tailing. Mitigation strategies include:
Q. How can this compound be quantified in biological matrices like plasma?
A validated approach involves:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound.
- Chromatography : A C18 column (250 × 4.6 mm) with acetonitrile/phosphate buffer (60:40, pH 6.16) mobile phase .
- Detection : UV at 254 nm or LC-MS/MS for enhanced sensitivity. Calibration curves should account for matrix effects via standard addition.
Q. How do electronic tongue systems detect alkyl phosphates in environmental samples?
Sensor arrays with lipid/polymer membranes (e.g., polyvinyl chloride plasticized with bis(2-ethylhexyl) phosphate) can be tailored for phosphate detection. The Arduino-based e-tongue in uses potentiometric measurements and principal component analysis (PCA) to classify analytes. Optimizing lipid composition (e.g., octadecyl amine) improves selectivity for hydrophobic phosphates.
Data Contradictions and Resolution
Q. How to address discrepancies in chromatographic separation efficiency across studies?
Discrepancies often arise from column batch variability or mobile phase preparation. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
